Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate and its derivatives involves several methods, including the regiocontrolled introduction of substituents through directed metallation, utilizing the hydroxyl group converted into O-carbamate. This approach facilitates the synthesis of condensed sulfur heterocycles, highlighting the versatility of hydroxybenzo[b]thiophene derivatives in organic synthesis (Mukherjee & De, 2003). Additionally, azomethines and their analogs based on 3-hydroxybenzo[b]thiophene-2-carbaldehyde undergo photo- and thermochromic transformations, further showcasing the reactivity of such compounds (Palui et al., 1988).
Molecular Structure Analysis
The molecular structure of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate allows for diverse chemical modifications. The presence of the hydroxy group and the carboxylate moiety offers sites for various chemical reactions, enabling the synthesis of a wide range of derivatives with potential biological activities. The structural analogs exhibit interesting tautomeric behaviors and photo- and thermochromic transformations, reflecting the compound's dynamic molecular nature (Palui et al., 1988).
Chemical Reactions and Properties
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate participates in various substitution reactions, which are crucial for synthesizing a plethora of structurally diverse compounds. Electrophilic substitution reactions, for instance, highlight the reactivity of the hydroxybenzo[b]thiophene framework towards formylation, bromination, and nitration, providing pathways to novel derivatives (Clarke et al., 1973). The synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates through dehydrogenation showcases the compound's utility in generating amino-functionalized derivatives (Adib et al., 2014).
Physical Properties Analysis
The physical properties of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate and its derivatives, such as solubility, melting points, and crystal structure, are influenced by the specific substituents and their positions on the thiophene ring. These properties are crucial for determining the compound's suitability for various applications in organic synthesis and material science.
Chemical Properties Analysis
The chemical properties of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate, including its reactivity towards nucleophilic and electrophilic agents, its potential for forming stable heterocycles, and its ability to undergo various organic transformations, make it a versatile intermediate in organic chemistry. The compound's behavior in tautomeric shifts and photo- and thermochromic transformations further exemplifies its chemical diversity and potential for application in developing novel materials and pharmaceuticals (Palui et al., 1988).
Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
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Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- They are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
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Anti-inflammatory Agents
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Organic Solar Cells
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Synthesis of Ester Derivatives
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Versatile Building Blocks
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Fluorescence Emission
Safety And Hazards
properties
IUPAC Name |
methyl 3-hydroxy-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSQDHMBDAMMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157009 | |
Record name | Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | |
CAS RN |
13134-76-4 | |
Record name | Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13134-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013134764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-hydroxybenzo[b]thiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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